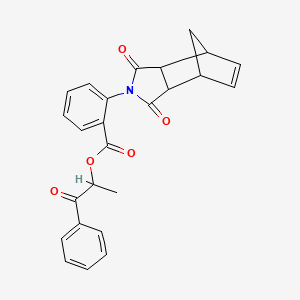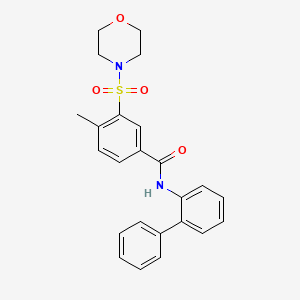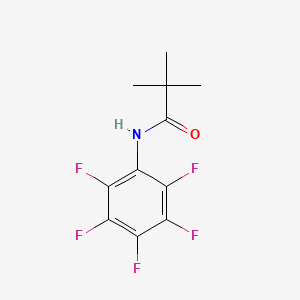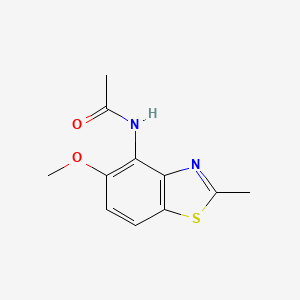![molecular formula C10H11N5O B12468572 N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine](/img/structure/B12468572.png)
N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core with a guanidine group attached through a methylene bridge. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine typically involves the condensation of 1-methyl-2-oxoindole with aminoguanidine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions. The process can be summarized as follows:
Starting Materials: 1-methyl-2-oxoindole and aminoguanidine.
Catalyst: Acidic or basic catalysts can be used to facilitate the condensation reaction.
Reaction Conditions: The reaction is typically conducted at a temperature range of 50-100°C and a pH range of 4-8.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.
化学反应分析
Types of Reactions
N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
科学研究应用
N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine can be compared with other indole derivatives and guanidine-containing compounds. Similar compounds include:
Indole-3-carbinol: Known for its anticancer properties.
Aminoguanidine: Investigated for its role in inhibiting advanced glycation end-products (AGEs).
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
The uniqueness of this compound lies in its combined indole and guanidine moieties, which confer distinct chemical and biological properties not found in other similar compounds.
属性
分子式 |
C10H11N5O |
|---|---|
分子量 |
217.23 g/mol |
IUPAC 名称 |
1-(2-hydroxy-1-methylindol-3-yl)iminoguanidine |
InChI |
InChI=1S/C10H11N5O/c1-15-7-5-3-2-4-6(7)8(9(15)16)13-14-10(11)12/h2-5,16H,1H3,(H3,11,12) |
InChI 键 |
RAZLBYAEHWRXGG-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=N)N |
溶解度 |
28.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(4-butoxyphenyl)methylidene]amino}phenyl acetate](/img/structure/B12468494.png)
![4-[2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy]benzonitrile](/img/structure/B12468505.png)

![N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12468522.png)
![1-Oxo-1-phenylbutan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12468523.png)

![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468539.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12468541.png)
![4-[({[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]carbonyl}oxy)acetyl]phenyl thiophene-2-carboxylate](/img/structure/B12468547.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12468554.png)




